molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

6-Chloro-4-methylquinoline

Cat. No.: B1367173
CAS No.: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Friedländer synthesis. This involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

6-Chloro-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-methylquinoline depends on its specific application:

Comparison with Similar Compounds

    4-Chloroquinoline: Similar in structure but lacks the methyl group at the 4th position.

    6-Methylquinoline: Similar in structure but lacks the chlorine atom at the 6th position.

    8-Chloro-4-methylquinoline: Similar but with the chlorine atom at the 8th position instead of the 6th.

Uniqueness:

Properties

IUPAC Name

6-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505620
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-29-0
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-methylquinoline
Reactant of Route 2
6-Chloro-4-methylquinoline
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-methylquinoline
Reactant of Route 4
6-Chloro-4-methylquinoline
Reactant of Route 5
6-Chloro-4-methylquinoline
Reactant of Route 6
6-Chloro-4-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.